S-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl) 3,4-dihydroxybenzenecarbothioate
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Overview
Description
The compound {5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL 3,4-DIHYDROXY-1-BENZENECARBOTHIOATE is a complex organic molecule that features a triazole ring, a phenyl group, and a benzenecarbothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL 3,4-DIHYDROXY-1-BENZENECARBOTHIOATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.
Introduction of the Cyclohexylphenoxy Group: This step involves the reaction of cyclohexylphenol with an appropriate alkylating agent.
Formation of the Benzenecarbothioate Moiety: The final step involves the reaction of the triazole derivative with 3,4-dihydroxybenzenecarbothioate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and thiol groups.
Reduction: Reduction reactions can target the triazole ring or the benzenecarbothioate moiety.
Substitution: Various substitution reactions can occur, especially at the phenyl and cyclohexylphenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride or potassium tert-butoxide are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
Medicine
Drug Development: Its unique structure makes it a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: It may be explored for its potential therapeutic effects in various diseases.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It may serve as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism by which {5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL 3,4-DIHYDROXY-1-BENZENECARBOTHIOATE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and phenyl groups are likely involved in binding to these targets, while the benzenecarbothioate moiety may participate in redox reactions or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-Phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(4-Bromo-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(4-Chloro-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of {5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL 3,4-DIHYDROXY-1-BENZENECARBOTHIOATE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylphenoxy group, in particular, differentiates it from other similar compounds and may enhance its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C29H29N3O4S |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
S-[[5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]methyl] 3,4-dihydroxybenzenecarbothioate |
InChI |
InChI=1S/C29H29N3O4S/c33-25-16-13-22(17-26(25)34)29(35)37-19-28-31-30-27(32(28)23-9-5-2-6-10-23)18-36-24-14-11-21(12-15-24)20-7-3-1-4-8-20/h2,5-6,9-17,20,33-34H,1,3-4,7-8,18-19H2 |
InChI Key |
BYZSUJPPILSEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)CSC(=O)C5=CC(=C(C=C5)O)O |
Origin of Product |
United States |
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